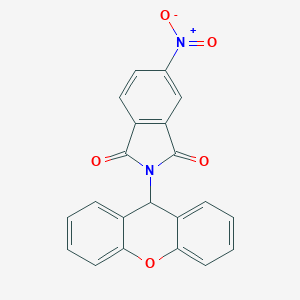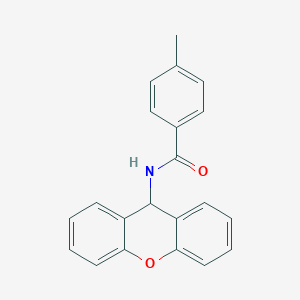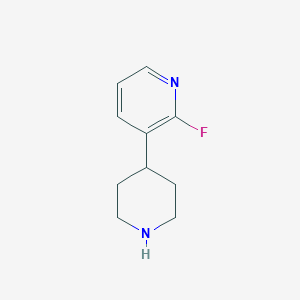
2-Fluoro-3-(piperidin-4-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(piperidin-4-YL)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring with a fluorine atom and a piperidine ring attached to it.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(piperidin-4-YL)pyridine is not fully understood, but it is believed to work by binding to specific receptors in the body. The compound has been found to have a high affinity for certain receptors, including the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. Binding to these receptors can result in a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Fluoro-3-(piperidin-4-YL)pyridine has a range of biochemical and physiological effects. The compound has been found to have a potent inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is important for cognitive function. The compound has also been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Fluoro-3-(piperidin-4-YL)pyridine in lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for specific receptors, which makes it useful for studying the function of these receptors in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Fluoro-3-(piperidin-4-YL)pyridine. One area of research is in the development of new drugs based on this compound. The high potency and selectivity of the compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is in the study of the compound's mechanism of action. Further research is needed to fully understand how the compound works and how it can be used to target specific receptors in the body. Finally, research is needed to explore the potential applications of this compound in catalysis and the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(piperidin-4-YL)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in medicinal chemistry, where this compound has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a ligand in catalysis, as well as in the synthesis of other organic compounds.
Propiedades
Número CAS |
161610-12-4 |
|---|---|
Nombre del producto |
2-Fluoro-3-(piperidin-4-YL)pyridine |
Fórmula molecular |
C10H13FN2 |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
2-fluoro-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
Clave InChI |
FVRBPDYSPMCVLV-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=C(N=CC=C2)F |
SMILES canónico |
C1CNCCC1C2=C(N=CC=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
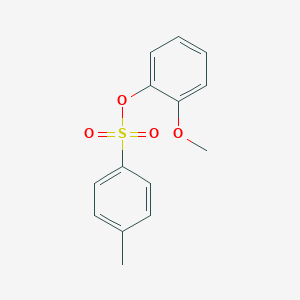
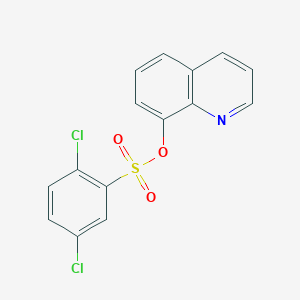
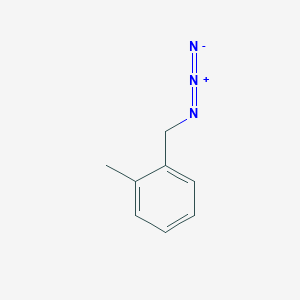
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
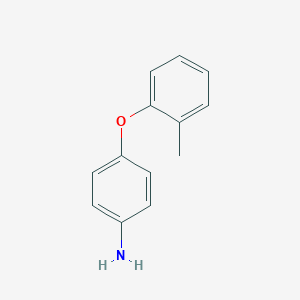
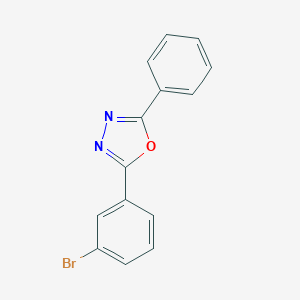
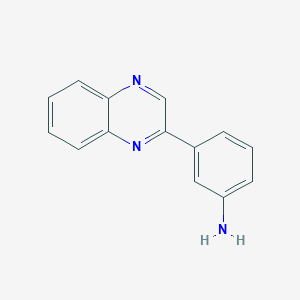
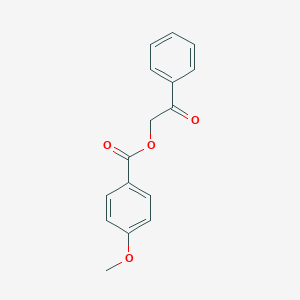
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
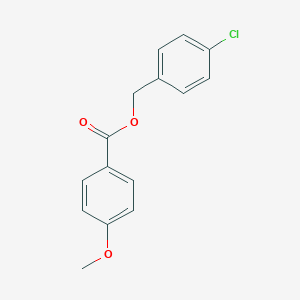
![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
